1-(1H-indol-3-yl)-3-(2-methoxyphenyl)urea
CAS No.: 899753-38-9
Cat. No.: VC4852961
Molecular Formula: C16H15N3O2
Molecular Weight: 281.315
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899753-38-9 |
|---|---|
| Molecular Formula | C16H15N3O2 |
| Molecular Weight | 281.315 |
| IUPAC Name | 1-(1H-indol-3-yl)-3-(2-methoxyphenyl)urea |
| Standard InChI | InChI=1S/C16H15N3O2/c1-21-15-9-5-4-8-13(15)18-16(20)19-14-10-17-12-7-3-2-6-11(12)14/h2-10,17H,1H3,(H2,18,19,20) |
| Standard InChI Key | ITZCNESCBBKQEM-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1NC(=O)NC2=CNC3=CC=CC=C32 |
Introduction
Synthesis Methods
The synthesis of similar indole-based urea compounds typically involves the reaction of an indole derivative with an aniline derivative in the presence of a coupling reagent. For 1-(1H-indol-3-yl)-3-(2-methoxyphenyl)urea, the synthesis might involve reacting 1H-indole-3-carboxylic acid with 2-methoxyaniline using a coupling agent like carbonyldiimidazole.
Biological Activities
While specific biological activities of 1-(1H-indol-3-yl)-3-(2-methoxyphenyl)urea are not well-documented, compounds with similar structures have shown potential in various biological applications:
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Anticancer Activity: Indole derivatives have been studied for their cytotoxic effects on cancer cells.
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Anti-inflammatory Properties: Some indole-based compounds exhibit anti-inflammatory effects by inhibiting pro-inflammatory pathways.
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Antimicrobial Activity: Preliminary studies suggest that certain indole derivatives possess antimicrobial properties.
Comparison with Similar Compounds
| Compound | Structural Difference | Potential Impact |
|---|---|---|
| 1-(1H-indol-3-yl)-3-(4-methoxyphenyl)urea | Methoxy group at para position | Different solubility and biological interactions |
| 1-(1H-indol-3-yl)-3-(2-methoxyphenyl)urea | Methoxy group at ortho position | Possibly altered reactivity and biological activity |
| 1-(1H-indol-3-yl)-3-phenylurea | Absence of methoxy group | Reduced solubility and altered biological activity |
Research Findings and Future Directions
Given the limited specific data on 1-(1H-indol-3-yl)-3-(2-methoxyphenyl)urea, further research is needed to explore its biological activities and potential applications. Studies on similar compounds suggest that the position of the methoxy group can significantly influence the compound's properties and interactions with biological targets.
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